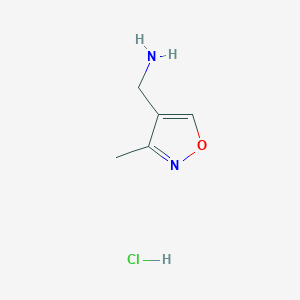
(3-Methylisoxazol-4-YL)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methylisoxazol-4-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 139458-30-3 . It has a molecular weight of 112.13 . It is in liquid form .
Molecular Structure Analysis
The molecular structure of “(3-Methylisoxazol-4-YL)methanamine hydrochloride” is represented by the linear formula C5H8N2O . The InChI Code for the compound is 1S/C5H8N2O/c1-4-5(2-6)3-8-7-4/h3H,2,6H2,1H3 .Physical And Chemical Properties Analysis
“(3-Methylisoxazol-4-YL)methanamine hydrochloride” is a liquid at room temperature . It has a molecular weight of 112.13 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Drug Metabolism
A significant application of this compound is in the study of enzyme inhibitors, particularly in the context of Cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes metabolize a diverse array of drugs, and understanding their inhibition is crucial for predicting drug-drug interactions (DDIs). For instance, compounds structurally related to "(3-Methylisoxazol-4-YL)methanamine hydrochloride" have been evaluated for their selectivity and potency as chemical inhibitors against major human hepatic CYP isoforms. This research is foundational for pharmacokinetics and the development of safer therapeutic agents by mitigating potential DDIs (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Another critical area of application is in neurochemistry, where derivatives of "(3-Methylisoxazol-4-YL)methanamine hydrochloride" are studied for their effects on the central nervous system (CNS). Research in this domain explores how these compounds interact with neurotransmitter systems, such as the serotonergic system, and their potential neurotoxicity. This research contributes to a deeper understanding of the molecular basis of neurodegenerative diseases and psychiatric disorders, and it highlights the therapeutic potential of targeting these pathways for treatment (McKenna & Peroutka, 1990).
Antioxidant Properties
Isoxazolone derivatives, including those related to "(3-Methylisoxazol-4-YL)methanamine hydrochloride," have shown significant biological and medicinal properties, such as antioxidant effects. These compounds serve as intermediates for synthesizing various heterocycles and undergo several chemical transformations. Their study is crucial for developing new, simple, and environmentally friendly procedures for preparing heterocycles with potential antioxidant applications (Laroum et al., 2019).
Ionotropic Glutamate Receptors and Epilepsy
The interaction of compounds within this chemical class with ionotropic glutamate receptors, particularly AMPA and NMDA receptors, has implications for neurological disorders like epilepsy. Understanding the roles of these receptors in physiological and pathological conditions is a major clinical research target. Agonists of these receptors can elicit seizures, whereas antagonists may inhibit seizures in animal models, suggesting a potential role for these compounds in anti-seizure drug development (Hanada, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(3-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-8-7-4;/h3H,2,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARZHXFCWAQESD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylisoxazol-4-YL)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)


![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)





![N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2391567.png)

